molecular formula C12H13NO2 B11898961 Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate

Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate

Cat. No.: B11898961
M. Wt: 203.24 g/mol
InChI Key: CBXROZUMAQKZMU-UHFFFAOYSA-N
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Description

Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reduction of a nitro-naphthalene derivative followed by esterification. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-naphthoate
  • Methyl 5-amino-2-naphthoate
  • Methyl 5-amino-3-naphthoate

Uniqueness

Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H13NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,6-7H,2,5,13H2,1H3

InChI Key

CBXROZUMAQKZMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCC2=C1C=CC=C2N

Origin of Product

United States

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